(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(3-nitrophenyl)-2-thioxothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, where nucleophiles like amines or thiols can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Thiazolidinone derivatives with various substituents.
Scientific Research Applications
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are known for their diverse biological activities, including anti-inflammatory and antidiabetic properties.
Nitrophenyl derivatives: Compounds with nitrophenyl groups are often studied for their antimicrobial and anticancer activities.
Dimethylaminophenyl derivatives: These compounds are explored for their potential as therapeutic agents due to their ability to interact with biological targets.
The uniqueness of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Properties
Molecular Formula |
C18H15N3O3S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15N3O3S2/c1-19(2)13-8-6-12(7-9-13)10-16-17(22)20(18(25)26-16)14-4-3-5-15(11-14)21(23)24/h3-11H,1-2H3/b16-10- |
InChI Key |
UMIZUDJZBHTQRN-YBEGLDIGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.